Therapeutic Potential of (2-Phenylbenzo[d]oxazol-5-yl)methanol: A Privileged Scaffold for Targeted Oncology and Dermatological Therapeutics
Therapeutic Potential of (2-Phenylbenzo[d]oxazol-5-yl)methanol: A Privileged Scaffold for Targeted Oncology and Dermatological Therapeutics
Topic: Therapeutic Potential of (2-Phenylbenzo[d]oxazol-5-yl)methanol in Drug Design Format: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Executive Summary
(2-Phenylbenzo[d]oxazol-5-yl)methanol (CAS: 136663-37-1) represents a critical pharmacophore in modern medicinal chemistry. As a derivative of the privileged benzoxazole scaffold, this compound serves a dual role: it is both a bioactive agent with intrinsic anti-inflammatory and antioxidant potential and a high-value intermediate for the synthesis of targeted therapeutics.
Its structural architecture—comprising a planar, lipophilic 2-phenylbenzoxazole core and a polar, chemically versatile 5-hydroxymethyl handle—enables precise modulation of pharmacokinetic properties. This guide explores its therapeutic utility, specifically its application in designing L-type Amino Acid Transporter 1 (LAT1) inhibitors for oncology and Tyrosinase inhibitors for dermatological indications.
Chemical Architecture & Physicochemical Profile
The therapeutic efficacy of (2-Phenylbenzo[d]oxazol-5-yl)methanol is dictated by its electronic and steric properties.
Structural Analysis
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Core Scaffold: The benzoxazole ring system is a bioisostere of the indole and benzimidazole nuclei, offering enhanced metabolic stability against oxidative degradation.
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2-Phenyl Substitution: Provides a large hydrophobic surface area for
stacking interactions with aromatic residues (e.g., Phenylalanine, Tyrosine) in protein binding pockets. -
5-Hydroxymethyl Group:
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H-Bonding: Acts as both a hydrogen bond donor and acceptor, critical for anchoring the molecule in polar sub-pockets (e.g., the Serine/Threonine-rich regions of kinases or hydrolases).
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Synthetic Handle: The primary alcohol is readily convertible to halides, aldehydes, or esters, allowing for the attachment of solubilizing tails or amino acid conjugates.
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Physicochemical Properties (Calculated)
| Property | Value | Implication for Drug Design |
| Molecular Weight | 225.24 g/mol | Fragment-based drug discovery (FBDD) compliant (<300 Da). |
| LogP (Predicted) | 2.8 - 3.2 | Optimal lipophilicity for passive membrane permeability. |
| TPSA | ~46 Ų | High oral bioavailability potential (Veber's Rules). |
| H-Bond Donors | 1 | Specific interaction capability without excessive desolvation penalty. |
| H-Bond Acceptors | 3 | Facilitates interaction with backbone amides in target proteins. |
Therapeutic Applications & Mechanisms of Action
Primary Vector: Oncology (LAT1 Inhibition)
The 2-phenylbenzoxazole core is a validated scaffold for targeting the L-type Amino Acid Transporter 1 (LAT1) , a protein overexpressed in aggressive cancers (e.g., glioblastoma, pancreatic cancer) to import essential amino acids.
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Mechanism: (2-Phenylbenzo[d]oxazol-5-yl)methanol serves as the lipophilic "head group" that mimics the bulky side chains of natural substrates (like Tryptophan).
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Drug Design Strategy: The 5-hydroxymethyl group is etherified to link with an amino acid moiety (e.g., tyrosine or phenylalanine derivatives). This creates a "Trojan Horse" inhibitor that binds to the LAT1 substrate pocket but cannot be transported, starving the tumor cell.
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Key Reference: Derivatives of this scaffold have demonstrated nanomolar affinity for LAT1, blocking leucine uptake and inducing apoptosis in cancer cells [1].
Secondary Vector: Dermatology (Tyrosinase Inhibition)
Benzoxazole derivatives are potent inhibitors of tyrosinase, the rate-limiting enzyme in melanin biosynthesis.
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Mechanism: The planar benzoxazole ring mimics the tyrosine substrate, while the 5-hydroxymethyl group chelates the binuclear copper active site of the enzyme.
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Therapeutic Utility: Treatment of hyperpigmentation disorders (e.g., melasma) and potential adjuvant therapy for melanoma.
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Efficacy: Analogues have shown IC50 values comparable to or lower than Kojic acid (standard of care), with reduced cytotoxicity [2].
Tertiary Vector: Anti-Inflammatory & Antimicrobial[1][2]
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COX Inhibition: The scaffold shares structural homology with NSAIDs like benoxaprofen. The 5-hydroxymethyl group can be oxidized in vivo to the corresponding carboxylic acid, a known pharmacophore for COX-2 inhibition.
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DNA Gyrase: 2-Phenylbenzoxazoles bind to the ATP-binding pocket of bacterial DNA gyrase, exhibiting broad-spectrum antimicrobial activity against S. aureus and E. coli [3].
Experimental Protocols
Synthesis of (2-Phenylbenzo[d]oxazol-5-yl)methanol
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Objective: To synthesize the target compound from readily available precursors with high purity (>98%).
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Reaction Type: Condensation followed by Reduction.
Step 1: Synthesis of Ethyl 2-phenylbenzo[d]oxazole-5-carboxylate
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Reagents: Ethyl 3-amino-4-hydroxybenzoate (1.0 eq), Benzaldehyde (1.1 eq), Sodium Metabisulfite (Na₂S₂O₅, 1.5 eq).
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Solvent: DMF or Ethanol.
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Protocol:
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Dissolve Ethyl 3-amino-4-hydroxybenzoate and Benzaldehyde in DMF.
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Add Na₂S₂O₅ (oxidant) and heat the mixture to 100°C for 4-6 hours.
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Monitor reaction progress via TLC (Hexane:EtOAc 4:1).
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Workup: Pour reaction mixture into crushed ice. Filter the precipitate, wash with water, and recrystallize from ethanol.
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Yield: ~85% (White solid).[1]
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Step 2: Reduction to (2-Phenylbenzo[d]oxazol-5-yl)methanol
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Reagents: Step 1 Product (1.0 eq), LiAlH₄ (2.0 eq) or DIBAL-H.
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Solvent: Anhydrous THF (0°C to RT).
-
Protocol:
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Suspend LiAlH₄ in anhydrous THF under N₂ atmosphere at 0°C.
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Add a solution of Ethyl 2-phenylbenzo[d]oxazole-5-carboxylate in THF dropwise.
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Stir at 0°C for 1 hour, then warm to Room Temperature (RT) for 2 hours.
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Quench: Carefully add water, then 15% NaOH, then water (Fieser workup).
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Purification: Filter salts, dry organic layer over MgSO₄, concentrate in vacuo. Purify via column chromatography (DCM:MeOH 95:5).
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Characterization: ¹H NMR (DMSO-d₆): δ 4.60 (s, 2H, CH₂OH), 5.30 (br s, 1H, OH), 7.3-8.2 (m, 8H, Ar-H).
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Tyrosinase Inhibition Assay
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Objective: Determine the IC50 of the synthesized compound.
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Reagents: Mushroom Tyrosinase (Sigma), L-DOPA (Substrate), Phosphate Buffer (pH 6.8).
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Protocol:
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Prepare test compound solutions in DMSO (final conc. <1%).
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Incubate enzyme (46 units/mL) with test compound in buffer for 10 min at 25°C.
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Add L-DOPA (0.5 mM).
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Monitor absorbance at 475 nm (formation of dopachrome) for 10 min.
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Calculate % Inhibition:
.
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Visualizations & Pathways
Synthesis Pathway Diagram
The following diagram illustrates the two-step synthesis mechanism, highlighting the oxidative cyclization and hydride reduction.
Figure 1: Synthetic route from commercially available precursors to the target alcohol.[2]
Structure-Activity Relationship (SAR) Map
This diagram maps the functional regions of the molecule to their biological interactions.
Figure 2: SAR analysis highlighting critical pharmacophoric elements.
References
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Oda, K., et al. (2020).[2] Novel LAT1-selective inhibitors: Synthesis and biological evaluation of (S)-2-amino-3-(4-((5-amino-2-phenylbenzo[d]oxazol-7-yl)methoxy)-3,5-dichlorophenyl)propanoic acid derivatives. Bioorganic & Medicinal Chemistry.[3][1][4][5][6]
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Kim, D., et al. (2018). Inhibitory effects of 2-phenylbenzo[d]oxazole derivatives on mushroom tyrosinase.[5] International Journal of Molecular Sciences.
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Soni, B., et al. (2023). Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents.[7] Turkish Journal of Chemistry.[7][8]
-
PubChem. (2024). Compound Summary: (2-Phenylbenzo[d]oxazol-5-yl)methanol.[9][10][11] National Library of Medicine.
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Patent WO2020096041A1. (2020). LAT1 Inhibitor Compounds and Methods of Use.[6] World Intellectual Property Organization.
Sources
- 1. stdj.scienceandtechnology.com.vn [stdj.scienceandtechnology.com.vn]
- 2. biointerfaceresearch.com [biointerfaceresearch.com]
- 3. DSpace [openresearch.okstate.edu]
- 4. researchgate.net [researchgate.net]
- 5. Exploration of Compounds with 2-Phenylbenzo[d]oxazole Scaffold as Potential Skin-Lightening Agents through Inhibition of Melanin Biosynthesis and Tyrosinase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. WO2020096041A1 - (s)-2-amino-3-{4-[(5-amino-2-phenylbenzo[d]oxazol-7-yl)methoxy]-3,5-dichlorophenyl}propanoic acid·monochloride, monohydrate thereof, crystal thereof, and method for producing same - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. 항염증 활성이 기대되는 Dihydrostilbene계 천연물, Nocarbenzoxazole F,G와 유도체들의 합성과 2-Phenylimidazo[1,2-a]pyridine의 C-3 작용기화에 관한 연구 - 박형진 - 한림대학교 : 논문 - DBpia [dbpia.co.kr]
- 10. 항염증 활성이 기대되는 Dihydrostilbene계 천연물, Nocarbenzoxazole F,G와 유도체들의 합성과 2-Phenylimidazo[1,2-a]pyridine의 C-3 작용기화에 관한 연구 - 박형진 - 한림대학교 : 논문 - DBpia [dbpia.co.kr]
- 11. (2-Phenyl-1,3-benzoxazol-5-yl)methanol | C14H11NO2 | CID 20622368 - PubChem [pubchem.ncbi.nlm.nih.gov]
